molecular formula C19H13N3O3S B2452441 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865288-09-1

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2452441
CAS No.: 865288-09-1
M. Wt: 363.39
InChI Key: OEFXQPVNJPPFOQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core linked to a thiophene ring via an oxadiazole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2-phenoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Coupling Reaction: The oxadiazole intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: H2, Pd/C

    Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its combination of the oxadiazole, thiophene, and benzamide moieties, which confer unique electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-11-6-12-26-16)14-9-4-5-10-15(14)24-13-7-2-1-3-8-13/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFXQPVNJPPFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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